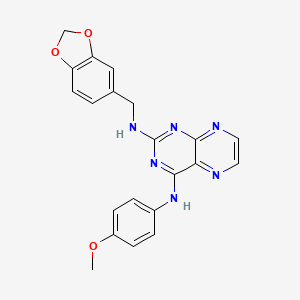

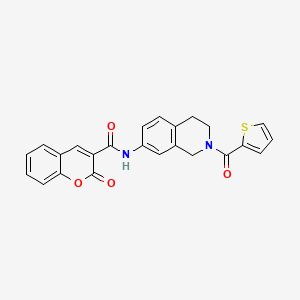

![molecular formula C18H15Cl2N5O4 B2773837 2-(3-(2,6-dichlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid CAS No. 949428-84-6](/img/structure/B2773837.png)

2-(3-(2,6-dichlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dichlorobenzyl alcohol is a medication used to treat a sore throat . It is a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections . It is considered as an active ingredient found in several marketed OTC products .

Synthesis Analysis

A novel approach to synthesize dichlorobenzonitriles by selective ammoxidation has been reported . This process involves the ammoxidation of dichlorotoluenes .Molecular Structure Analysis

The molecular formula for 2,6-dichlorobenzyl alcohol is C7H6Cl2O . For dichlorobenzyl alcohol, the molecular formula is C7H6Cl2O .Physical And Chemical Properties Analysis

The melting point of 2,6-dichlorobenzyl alcohol is 96-98 °C (lit.) . The boiling point is 150°C at 25mm . The density is estimated to be 1.2970 .Applications De Recherche Scientifique

Solid-phase Synthesis Applications

Solid-phase synthesis techniques, particularly for N,N-disubstituted imidazo purines, highlight the potential utility of such compounds in library synthesis for drug discovery. The method involves immobilization, conversion of adenine base, reductive amination, N-alkylation or N-acylation, and release from the support, indicating the versatility of imidazo purines in synthesizing bioactive molecules (Karskela & Lönnberg, 2006).

Organic Synthesis and Medicinal Chemistry

The synthesis of various imidazole derivatives, including hypoxanthines and antimicrobial compounds, suggests a broad utility in creating molecules with potential biological activity. These syntheses involve complex reactions, showcasing the chemical versatility and potential for developing new therapeutic agents (Nielsen & Pedersen, 1982); (Sharma, Sharma, & Rane, 2004).

Material Science and Corrosion Inhibition

Research on imidazole derivatives as corrosion inhibitors for metals, particularly mild steel, presents another application avenue. These compounds, synthesized from amino acids, show high efficiency in protecting metals from corrosion, demonstrating the potential of imidazole compounds in industrial applications (Srivastava et al., 2017).

Green Chemistry and Catalysis

Imidazol-1-yl-acetic acid has been identified as an efficient, recyclable green catalyst for synthesizing bioactive heterocycles under solvent-free conditions. This showcases the role of imidazole derivatives in promoting environmentally friendly chemical processes (Nazari et al., 2014).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-[2-[(2,6-dichlorophenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2N5O4/c1-9-6-24-14-15(21-17(24)23(9)8-13(26)27)22(2)18(29)25(16(14)28)7-10-11(19)4-3-5-12(10)20/h3-6H,7-8H2,1-2H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJYKPAZFWDWOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1CC(=O)O)N(C(=O)N(C3=O)CC4=C(C=CC=C4Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-[(2,6-Dichlorophenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

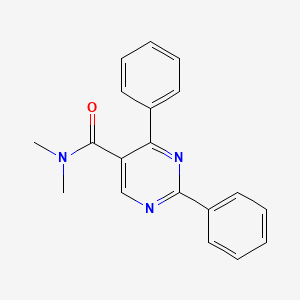

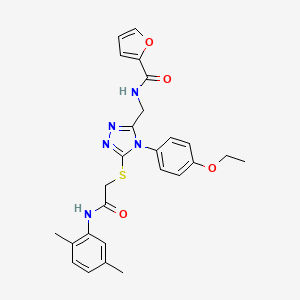

![(2-(4-fluorophenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2773755.png)

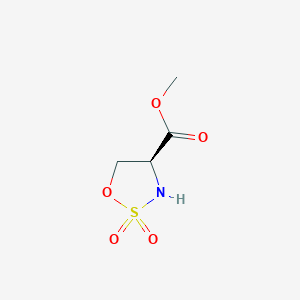

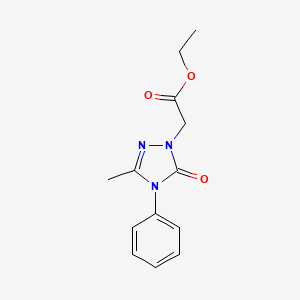

amine hydrochloride](/img/structure/B2773756.png)

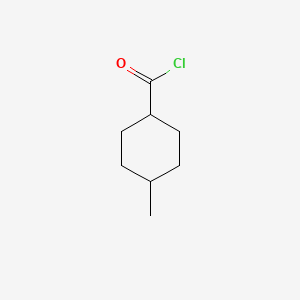

![(4-methylpiperidino)[1-(6-morpholino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2773757.png)

![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2773765.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2773774.png)

![3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2773776.png)

![5-methyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2773777.png)